

# Dilaurylglycerosulfate molecular structure and formula

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Compound of Interest

Compound Name: Dilaurylglycerosulfate

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# In-Depth Technical Guide to Dilaurylglycerosulfate

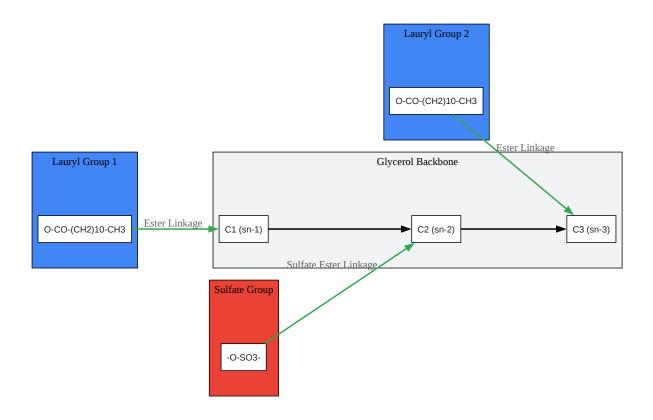
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **dilaurylglycerosulfate**. It also outlines its primary application as a co-emulsifier in diagnostic assays and presents a generalized experimental protocol for its use.

### **Molecular Structure and Chemical Formula**

**Dilaurylglycerosulfate** is an anionic surfactant with the chemical formula C27H56O6S. Its structure consists of a central glycerol backbone. Two lauryl (dodecanoyl) fatty acid chains are attached to the primary alcohol positions (sn-1 and sn-3) of the glycerol via ester bonds. A sulfate group is esterified to the secondary alcohol position (sn-2), conferring the molecule's anionic and hydrophilic properties. This specific arrangement is chemically named 1,3-dilauroyl-2-glycerosulfate.





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Caption: Molecular structure of 1,3-Dilauroyl-2-glycerosulfate.

## **Physicochemical and Quantitative Data**

**Dilaurylglycerosulfate** is a white powder that functions as a co-emulsifier. Its amphiphilic nature, with a hydrophobic region composed of the two lauryl chains and a hydrophilic region consisting of the sulfate group, allows it to reduce surface tension and facilitate the formation of emulsions.



Property	Value	Reference
Chemical Formula	C27H56O6S	[1]
Molecular Weight	508.8 D	[1]
Appearance	White powder	[1]
Purity (from Carbon)	≥90%	[1]
Carbon Content	≥57.3%	[1]
Hydrogen Content	≥10.0%	[1]
Water Content (K. Fischer)	≤5%	[1]

## **Synthesis**

While specific, detailed protocols for the industrial synthesis of **dilaurylglycerosulfate** are proprietary, the general chemical approach involves a two-step process. First, the sn-1 and sn-3 hydroxyl groups of glycerol are esterified with lauric acid to form 1,3-dilauroylglycerol. In the second step, the remaining hydroxyl group at the sn-2 position is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex. This is followed by purification to remove unreacted reagents and byproducts.

## **Applications and Experimental Protocols**

The primary application of **dilaurylglycerosulfate** is as a co-emulsifier in diagnostic tests for the determination of lipase activity.[2]

## **Experimental Protocol: General Lipase Activity Assay**

This protocol describes a generalized method for using **dilaurylglycerosulfate** in a colorimetric lipase assay.

#### 1. Reagent Preparation:

 Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the lipase being assayed (e.g., pH 8.0-9.0 for pancreatic lipase).



- Substrate Solution: Dissolve a chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) in an appropriate organic solvent (e.g., dimethyl sulfoxide or ethanol).
- **Dilaurylglycerosulfate** Solution: Prepare a stock solution of **dilaurylglycerosulfate** in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the millimolar range.
- Lipase Standard: Prepare a series of known concentrations of a purified lipase to generate a standard curve.
- Sample: Prepare the biological sample (e.g., serum, plasma) to be tested. It may require dilution in the assay buffer.

#### 2. Assay Procedure:

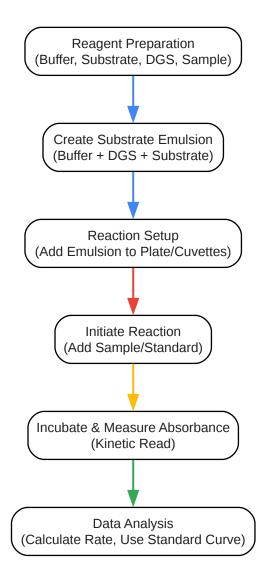
- Prepare Substrate Emulsion: In a suitable vessel, combine the assay buffer, the
  dilaurylglycerosulfate solution, and any necessary cofactors (e.g., colipase, calcium
  chloride). Add the substrate solution while vortexing or sonicating to form a stable, milky
  emulsion.
- Reaction Setup: In a 96-well microplate or cuvettes, add the substrate emulsion.
- Initiate Reaction: Add the lipase standard, sample, or a blank (assay buffer) to the appropriate wells/cuvettes to start the reaction.
- Incubation and Measurement: Incubate the reaction at a constant temperature (e.g., 37°C).
   Measure the increase in absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader or spectrophotometer.

#### 3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each standard and sample from the linear portion of the absorbance vs. time plot.
- Subtract the rate of the blank from all readings.



- Plot the rate of reaction for the lipase standards against their known concentrations to create a standard curve.
- Determine the lipase activity in the sample by interpolating its rate of reaction on the standard curve.



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Caption: General workflow for a lipase assay using dilaurylglycerosulfate.

## **Signaling Pathways**

Currently, there is no scientific literature to suggest that **dilaurylglycerosulfate** has a role in biological signaling pathways. Its design and application are primarily for in vitro diagnostic use



as a synthetic surfactant.

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### References

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